

Navigating Unexpected Outcomes with BAY1125976: A Technical Support Guide

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Compound of Interest					
Compound Name:	BAY1125976				
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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **BAY1125976**, a selective allosteric AKT1/2 inhibitor. The information provided is intended to help interpret unexpected experimental results and to offer standardized protocols for key assays.

I. Troubleshooting Unexpected Results

Experiments with targeted inhibitors can sometimes yield results that deviate from initial expectations. This section addresses common scenarios encountered when working with **BAY1125976** and provides a logical framework for their interpretation.

Scenario 1: Inhibition of AKT Phosphorylation is Observed, but No Significant Anti-proliferative Effect is Detected

This is a critical observation that has been noted in both preclinical and clinical settings. A phase 1 clinical trial of **BAY1125976** in patients with advanced solid tumors demonstrated that while the inhibitor effectively suppressed AKT1/2 signaling, it did not translate into significant radiological or clinical tumor responses.[1][2][3] Genetic analyses of the trial participants revealed that additional oncogenic mutations could be promoting tumor cell growth, thereby overriding the effects of AKT1/2 inhibition.[1][2][3]



Possible Causes and Troubleshooting Steps:

- Presence of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways.
 - Recommendation: Perform a broader analysis of key signaling pathways. Consider investigating the activation status of parallel pathways such as the PIM kinase pathway, which has been implicated in resistance to other AKT inhibitors.[4]
- Co-existing Oncogenic Mutations: The genetic landscape of the cancer cells may include mutations that are not dependent on the PI3K/AKT pathway for their oncogenic activity.
 - Recommendation: Conduct genomic or transcriptomic analysis of your cell lines or tumor models to identify potential co-existing driver mutations.
- Suboptimal Drug Exposure: While less likely in cell culture experiments with appropriate concentrations, in vivo models may experience issues with pharmacokinetics or pharmacodynamics.
 - Recommendation: For in vivo studies, perform pharmacokinetic analysis to ensure adequate tumor drug concentrations. Correlate drug levels with pharmacodynamic markers like p-AKT in tumor tissue.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BAY1125976?

BAY1125976 is a potent and selective allosteric inhibitor of AKT1 and AKT2.[5][6] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains, which is distinct from the ATP-binding site.[7] This binding prevents the conformational changes required for AKT activation, thereby inhibiting its kinase activity.

Q2: Is **BAY1125976** selective for all AKT isoforms?

No, **BAY1125976** is highly selective for AKT1 and AKT2. It is significantly less potent against AKT3.[5][6]

Q3: In which cancer types or cell lines has **BAY1125976** shown activity?



Preclinical studies have demonstrated the anti-proliferative activity of **BAY1125976** in a broad range of human cancer cell lines, with particular efficacy in breast and prostate cancer cell lines.[6][7] It has also shown in vivo efficacy in xenograft models of breast cancer (including those with PIK3CA mutations), and in models with the AKT1 E17K mutation.[7]

Q4: What are the known dose-limiting toxicities of **BAY1125976** in clinical trials?

In a phase 1 clinical trial, the primary dose-limiting toxicities were elevations in liver transaminases (ALT and AST) and hyperglycemia.[1][3]

Q5: What are potential mechanisms of resistance to allosteric AKT inhibitors like BAY1125976?

Resistance to allosteric AKT inhibitors can arise through several mechanisms, including:

- Mutations in the drug-binding site of AKT1.
- Upregulation of the less sensitive AKT3 isoform.
- Activation of parallel signaling pathways that can compensate for the loss of AKT signaling, such as the PIM kinase pathway.[4]

III. Data Presentation

Table 1: In Vitro Potency of BAY1125976

Target	Parameter	Value (nM)	ATP Concentration	Reference
AKT1	IC50	5.2	10 μΜ	[5][6]
IC50	44	2 mM	[5][6]	
AKT2	IC50	18	10 μΜ	[5][6]
IC50	36	2 mM	[5][6]	
AKT3	IC50	427	10 μΜ	[5][6]

Table 2: Cellular Activity of BAY1125976 in Selected Cancer Cell Lines



Cell Line	Cancer Type	Parameter	Value (nM)	Reference
KU-19-19	Bladder Cancer	p-AKT1 (S473) IC50	35	[6]
p-4EBP1 (T70) IC50	100	[6]		
LAPC-4	Prostate Cancer	p-AKT1 (S473) IC50	0.8	[6]
p-AKT1 (T308) IC50	5.6	[6]		
p-4EBP1 (T70)	35	[6]	_	
p-PRAS40 (T246) IC50	~141	[6]	_	

IV. Experimental Protocols Protocol 1: Western Blotting for Phospho-AKT (Ser473) and Total AKT

This protocol provides a general framework for assessing the inhibition of AKT phosphorylation in cell culture experiments. Optimization may be required for specific cell lines and experimental conditions.

- 1. Cell Lysis a. Culture cells to the desired confluency and treat with **BAY1125976** or vehicle control for the specified time. b. Aspirate media and wash cells once with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). d. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein lysate) to a new tube.
- 2. Protein Quantification a. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).



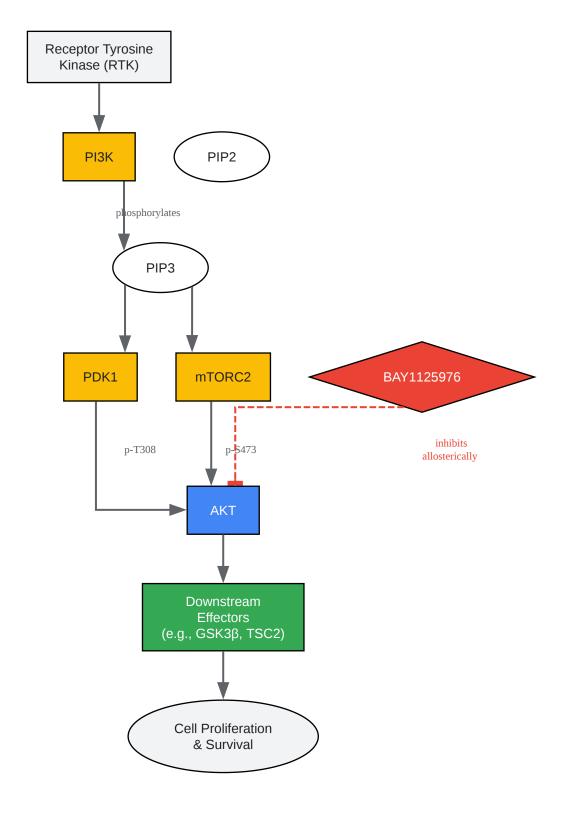




- 3. Sample Preparation and SDS-PAGE a. Normalize protein concentrations for all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel. d. Run the gel according to the manufacturer's instructions.
- 4. Protein Transfer a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- 5. Immunoblotting a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-AKT (Ser473) (e.g., Cell Signaling Technology #4060) overnight at 4°C with gentle agitation.[8] The antibody should be diluted in the blocking buffer as recommended by the manufacturer. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal. g. For total AKT levels, the membrane can be stripped and re-probed with an antibody against total AKT (e.g., Cell Signaling Technology #4691).[9]

V. Visualizations

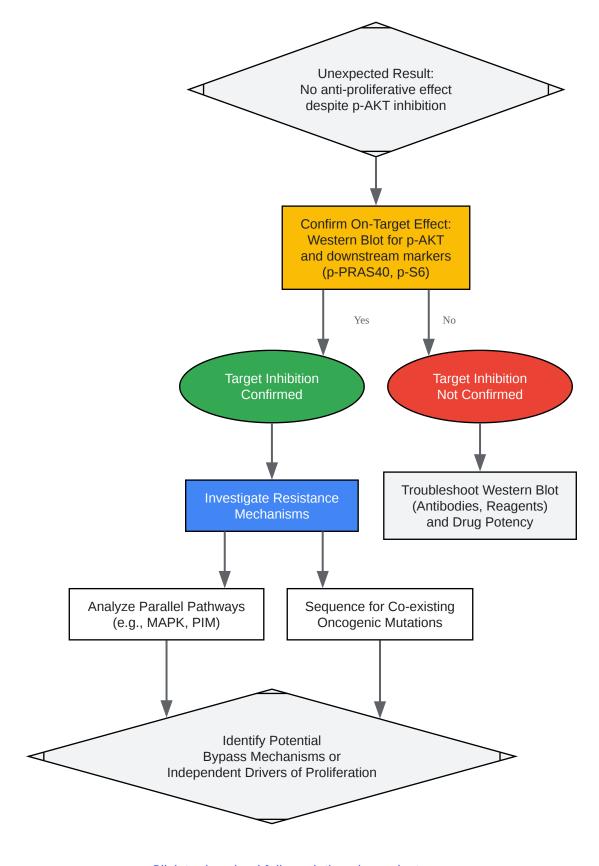




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Caption: PI3K/AKT Signaling Pathway and the Mechanism of Action of BAY1125976.





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